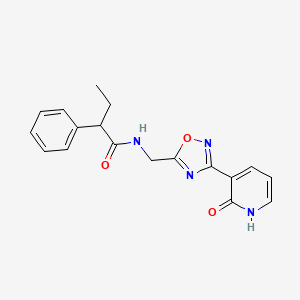

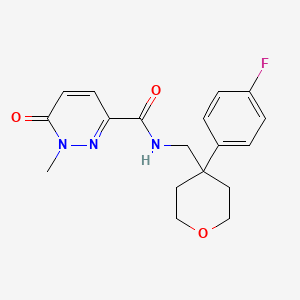

![molecular formula C19H19N3O2 B2578897 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide CAS No. 946336-63-6](/img/structure/B2578897.png)

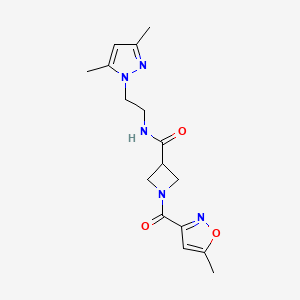

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide” is a pyridopyrimidine derivative. It is also known by registry numbers ZINC000012180801 .

Synthesis Analysis

A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized . The synthesis process involved a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular formula of the compound is C17H16N4O4S . The molecular weight is 372.4 . The compound has a keto oxygen atom at position C-4 .Chemical Reactions Analysis

The compound was part of a series that displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . The compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 . The compound is also known by registry numbers ZINC000012180801 .科学的研究の応用

Organic Synthesis

This compound is a key component in the synthesis of imidazoles, which are crucial in the development of various functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles is strategically important due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Nanoarchitectonics

In the field of nanoarchitectonics, this compound has been utilized for molecular docking studies. It plays a role in the formation of organic salts with potential applications in the design of new materials at the nanoscale. These materials can have unique properties useful for electronics, catalysis, and drug delivery systems .

Antimicrobial and Antitumor Activities

Derivatives of this compound have shown potential in antimicrobial and antitumor activities. Research indicates that these derivatives can be effective against a variety of pathogens and cancer cell lines, making them valuable in the development of new therapeutic agents .

Antiviral Research

Compounds containing the pyrido[1,2-a]pyrimidin moiety have demonstrated antiviral activity against viruses such as the Newcastle disease virus. This suggests that modifications of these compounds could lead to new antiviral therapeutics .

Catalysis

The compound’s derivatives are also explored in catalysis. They can act as ligands or organocatalysts, facilitating various chemical reactions. This is particularly useful in creating more efficient and environmentally friendly chemical processes .

Drug Design

Due to its structural features, the compound is a candidate for drug design, particularly as an inhibitor for certain enzymes. Its derivatives have been investigated for druglikeness and ADMET properties, which are crucial in the early stages of drug development .

Functional Materials

The versatility of this compound extends to the development of functional materials. Its derivatives can be used to create materials with specific properties, such as enhanced conductivity or unique optical characteristics .

Antioxidant Properties

Research has also highlighted the antioxidant properties of derivatives of this compound. Antioxidants are important in preventing oxidative stress, which can lead to various chronic diseases. Thus, these derivatives could be beneficial in creating antioxidant supplements or drugs .

作用機序

特性

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-11-5-8-16-20-14(4)17(19(24)22(16)10-11)21-18(23)15-7-6-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVUIPKYFMNEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)C)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

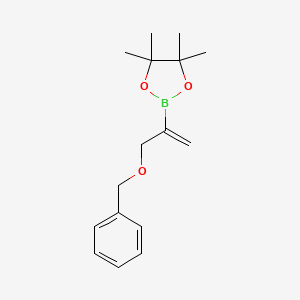

![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)

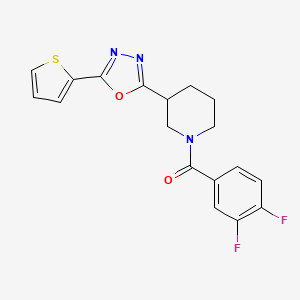

![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)

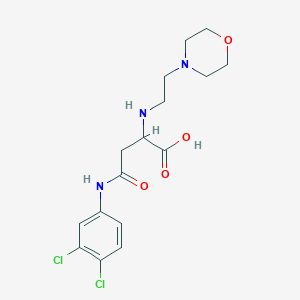

![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![[1-(Oxan-2-yl)cyclopropyl]methanol](/img/structure/B2578825.png)

![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)